molecular formula C15H13NO B6375623 2-Cyano-5-(2,4-dimethylphenyl)phenol CAS No. 1261982-75-5

2-Cyano-5-(2,4-dimethylphenyl)phenol

Cat. No.: B6375623
CAS No.: 1261982-75-5
M. Wt: 223.27 g/mol
InChI Key: ZTAVNGAWJSIARN-UHFFFAOYSA-N
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Description

2-Cyano-5-(2,4-dimethylphenyl)phenol is an organic compound with the molecular formula C15H13NO It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2,4-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2,4-dimethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted biphenyl derivatives.

Scientific Research Applications

2-Cyano-5-(2,4-dimethylphenyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2,4-dimethylphenyl)phenol involves its interaction with molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the hydroxyl group can form hydrogen bonds and undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(2,5-dimethylphenyl)phenol
  • 2-Cyano-4-(2,4-dimethylphenyl)phenol
  • 2-Cyano-3-(2,4-dimethylphenyl)phenol

Uniqueness

2-Cyano-5-(2,4-dimethylphenyl)phenol is unique due to its specific substitution pattern on the biphenyl structure, which influences its chemical reactivity and biological activity. The presence of both cyano and hydroxyl groups provides a versatile platform for various chemical transformations and interactions with biological targets .

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-3-6-14(11(2)7-10)12-4-5-13(9-16)15(17)8-12/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAVNGAWJSIARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684658
Record name 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-75-5
Record name 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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